Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: A Technical Guide
Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a valuable intermediate in organic synthesis. The document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support reproducibility.
Synthesis Pathway Overview
The most common and efficient synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is a two-step process. The first step involves the N-benzylation of ethanolamine to produce N-benzylethanolamine. The subsequent step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This pathway is favored due to the ready availability of starting materials and generally high yields.
The overall reaction scheme is as follows:
Step 1: Synthesis of N-Benzylethanolamine
Ethanolamine reacts with benzyl chloride to yield N-benzylethanolamine.
Step 2: Synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
N-Benzylethanolamine is then reacted with di-tert-butyl dicarbonate to afford the final product, tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. The amino group of N-benzylethanolamine is more nucleophilic than the hydroxyl group, allowing for selective protection.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reagents | Solvent | Yield (%) |
| N-Benzylethanolamine | C₉H₁₃NO | 151.21 | Ethanolamine, Benzyl Chloride, Solid Phase Base | - | High |
| tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | C₁₄H₂₁NO₃ | 251.32 | N-Benzylethanolamine, Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | 86 |
Experimental Protocols
Step 1: Synthesis of N-Benzylethanolamine
This protocol is based on the reaction of ethanolamine with benzyl chloride in the presence of a solid phase base.[2]
Materials:
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Ethanolamine
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Benzyl Chloride
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Powdered solid phase strong base (e.g., powdered NaOH or KOH)
Procedure:
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To a reaction flask, add ethanolamine.
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Under stirring, add the powdered solid phase strong base.
-
Slowly add benzyl chloride dropwise at a temperature of 40-80 °C over a period of 4-6 hours.
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After the addition is complete, increase the temperature to 80-120 °C and continue the reaction for 1-2 hours.
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After the reaction is complete, filter the hot reaction mixture.
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The filtrate is subjected to vacuum distillation, collecting the fraction at 153-156 °C to obtain N-benzylethanolamine.
Step 2: Synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
This protocol describes the Boc protection of N-benzylethanolamine.[3]
Materials:
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N-Benzylethanolamine (5.00 g, 33.1 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (7.68 mL, 33.1 mmol)
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Dichloromethane (DCM) (132 mL)
Procedure:
-
Dissolve N-benzylethanolamine in DCM in a suitable reaction flask.
-
Cool the solution before adding di-tert-butyl dicarbonate.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up. A typical workup involves quenching the reaction, followed by extraction and purification. A patent describing a similar reaction, though followed by an oxidation step, quenches the mixture with a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.[3]
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The product is then isolated by silica gel chromatography to yield tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate as a clear, colorless oil.[3]
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthetic workflow for tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate.
Caption: Detailed experimental workflow for the two-step synthesis.
